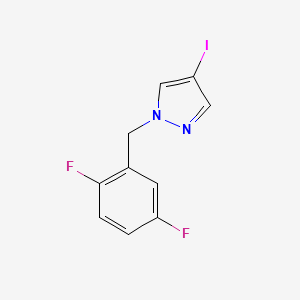

1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2IN2/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZGVFCWZQSYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN2C=C(C=N2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation of 1 2,5 Difluorobenzyl 4 Iodo 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Chemical Shifts

¹H NMR spectroscopy would be employed to identify the various proton environments within the 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole molecule. The expected spectrum would show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the benzyl (B1604629) group's methylene (B1212753) bridge, and the difluorobenzyl ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the pyrazole protons would likely appear as singlets, with their exact positions influenced by the iodine substituent. The methylene protons would present as a singlet, and the aromatic protons on the difluorobenzyl ring would exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | 7.5 - 8.0 | s |

| Pyrazole H-5 | 7.8 - 8.3 | s |

| Benzyl CH₂ | 5.3 - 5.8 | s |

| Aromatic CH (Difluorobenzyl) | 6.9 - 7.4 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the pyrazole ring carbons would be affected by the nitrogen atoms and the iodine substituent. The C-I bond would cause a significant upfield shift for the C-4 carbon. The carbons of the difluorobenzyl group would show characteristic shifts, with the fluorine-bearing carbons exhibiting splitting due to carbon-fluorine coupling.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrazole C-3 | 135 - 145 |

| Pyrazole C-4 | 60 - 70 |

| Pyrazole C-5 | 130 - 140 |

| Benzyl CH₂ | 50 - 60 |

| Aromatic C (Difluorobenzyl) | 110 - 130 |

| Aromatic C-F (Difluorobenzyl) | 155 - 165 (d) |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Stereochemical Information

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish long-range (2-3 bond) correlations between protons and carbons, confirming the connection between the benzyl group and the pyrazole ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to elucidate the preferred conformation of the molecule. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a high-accuracy mass measurement of the molecular ion, which would be consistent with its chemical formula (C₁₀H₇F₂IN₂). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with characteristic fragments corresponding to the loss of the benzyl group, the iodine atom, or other small moieties. unpad.ac.id

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 348.9672 | Data not available |

| [M+Na]⁺ | 370.9492 | Data not available |

Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to C-H stretching of the aromatic and pyrazole rings, C-N stretching of the pyrazole ring, and C-F stretching of the difluorobenzyl group. The presence of these characteristic bands would support the proposed structure. The N-H stretching frequency can be influenced by peripheral substituents on the pyrazole ring. semanticscholar.org

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch (Aromatic/Pyrazole) | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-I Stretch | 500 - 600 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the pyrazole and difluorobenzyl rings. The position and intensity of these bands are influenced by the extent of conjugation and the nature of the substituents. unpad.ac.id

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 350 |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

While no crystallographic data for this compound is currently available, the analysis of the closely related compound, 4-iodo-1H-pyrazole, provides an example of the data that would be obtained from such a study. The crystal structure for 4-iodo-1H-pyrazole has been determined, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles. researchgate.netmdpi.com Unlike the trimeric hydrogen-bonding motifs seen in its chloro and bromo analogs, 4-iodo-1H-pyrazole forms one-dimensional chains, known as catemers, through intermolecular hydrogen bonding. researchgate.netmdpi.com

Illustrative Crystallographic Data for a Related Compound: 4-iodo-1H-pyrazole

This data is presented for exemplary purposes and does not represent the target compound.

| Parameter | 4-iodo-1H-pyrazole |

| Crystal System | Orthorhombic |

| Space Group | Cmce |

| a (Å) | 8.35 |

| b (Å) | 11.23 |

| c (Å) | 11.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1074 |

| Z | 8 |

| Temperature (K) | 172 |

| Data sourced from studies on 4-iodo-1H-pyrazole and is for illustrative purposes only. researchgate.net |

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal the orientation of the 2,5-difluorobenzyl group relative to the pyrazole ring and how the bulky iodine atom influences the crystal packing. The presence of the difluorobenzyl group would likely lead to different intermolecular interactions and a distinct supramolecular architecture compared to the simple 4-iodo-1H-pyrazole.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

No experimental elemental analysis data has been published for this compound. However, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₇F₂IN₂. This calculation serves as a benchmark for any future experimental verification.

Theoretical Elemental Composition of this compound

This table presents calculated theoretical values. Experimental verification is required for confirmation.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 120.11 | 34.50 |

| Hydrogen | H | 1.008 | 7.056 | 2.03 |

| Fluorine | F | 18.998 | 37.996 | 10.92 |

| Iodine | I | 126.90 | 126.90 | 36.46 |

| Nitrogen | N | 14.007 | 28.014 | 8.05 |

| Total | 348.076 | 100.00 |

In a typical research context, the synthesis of this compound would be followed by elemental analysis where the experimentally measured percentages of C, H, and N would be expected to be within ±0.4% of the calculated theoretical values to confirm the structure and purity of the synthesized compound.

Advanced Computational and Theoretical Investigations of 1 2,5 Difluorobenzyl 4 Iodo 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT analysis for 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole would involve a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to ensure high-quality results. researchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which features a rotatable bond between the benzyl (B1604629) group and the pyrazole (B372694) ring, multiple low-energy conformations may exist.

A conformational analysis would be performed to identify these various stable structures (conformers) and map the energetic landscape that connects them. This involves systematically rotating the key dihedral angles and calculating the corresponding energy to identify energy minima and the transition states that separate them. The results would reveal the preferred spatial orientation of the difluorobenzyl and iodo-pyrazole moieties and the energy barriers for interconversion between different conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative and based on general values for similar structures, as specific published data is unavailable.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | N-N (pyrazole) | ~1.35 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Angle | C-N-N (pyrazole) | ~112° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so regions of the molecule where the HOMO is concentrated are susceptible to electrophilic attack. Conversely, the LUMO acts as an electron acceptor, indicating sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the analysis would map the distribution of these orbitals across the pyrazole and benzyl rings to identify the most probable sites for chemical reactions. The electron-withdrawing fluorine atoms and the iodine atom would significantly influence the energies and distributions of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This data is hypothetical, for illustrative purposes.)

| Molecular Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -6.5 eV | Pyrazole ring, Iodine atom |

| LUMO | -1.2 eV | 2,5-Difluorobenzyl ring |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is color-coded to show regions of negative electrostatic potential (red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (blue), which are electron-poor and attractive to nucleophiles.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atoms, making them potential sites for hydrogen bonding or coordination. researchgate.net The area around the hydrogen atoms, particularly on the benzyl group, would exhibit a positive potential. The iodine atom, due to its ability to form halogen bonds, would present a region of positive potential on its outermost surface (the σ-hole), making it an electrophilic site.

DFT calculations can accurately predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). These predicted shifts, when compared with experimental spectra, can help confirm the structure and assign specific signals to individual atoms in the molecule.

Similarly, the vibrational frequencies from an IR spectrum can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed absorption bands, confirming the presence of specific functional groups. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) for Deeper Bonding Analysis and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. This analysis goes beyond simple orbital descriptions to characterize the nature of atomic interactions, whether they are covalent, ionic, or weaker interactions like hydrogen or halogen bonds. By locating bond critical points (BCPs) in the electron density, one can determine the strength and type of the bond. For the title compound, QTAIM would be invaluable for quantifying the nature of the C-I bond and characterizing potential non-covalent interactions, such as intramolecular hydrogen bonds or halogen bonds, which could influence the molecule's conformation and crystal packing.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

While DFT calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations allow for the study of the molecule's dynamic behavior over time. By simulating the movements of atoms at a given temperature, MD can explore the conformational space, revealing how the molecule flexes, rotates, and vibrates. This approach is particularly useful for understanding the flexibility of the benzyl group relative to the pyrazole ring and for studying how the molecule might interact with its environment, such as a solvent or a biological receptor, over time.

Analysis of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules, particularly heterocyclic compounds like pyrazoles, has garnered significant attention for their potential applications in modern technologies such as optical data storage and telecommunications. researchgate.net The conjugated π-electron system inherent to the pyrazole ring is a key structural feature that can give rise to significant NLO effects. ias.ac.in Computational methods are instrumental in predicting these properties, offering insights into a molecule's response to strong electromagnetic fields.

NLO properties are often evaluated by calculating the molecular hyperpolarizabilities. The first hyperpolarizability (β) is a critical parameter for second-order NLO materials. Theoretical calculations, often employing DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can provide reliable predictions of β values. nih.gov For instance, a combined experimental and theoretical study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, a related pyrazole derivative, demonstrated good agreement between the experimentally measured β value and the one calculated using the MP2/6-311+G(d) model. nih.gov The study found a calculated first hyperpolarizability (βHRS) value of 40 × 10⁻³⁰ cm⁵/esu, which aligned well with the experimental result of 45 ± 2 × 10⁻³⁰ cm⁵/esu. nih.gov

For this compound, the presence of the electron-withdrawing 2,5-difluorobenzyl group and the polarizable iodine atom attached to the pyrazole core suggests the potential for NLO activity. The interaction between these substituents and the pyrazole's π-system can lead to an asymmetric charge distribution, which is a prerequisite for a non-zero β value. A detailed analysis of a pyrazoline derivative using DFT calculations highlighted the importance of dipole moment, polarizability, and hyperpolarizability in characterizing NLO properties. researchgate.net Azo compounds containing a pyrazole moiety have also been noted for their potential in NLO applications. mdpi.com

Table 1: Example of Calculated NLO Properties for a Substituted Pyrazole Derivative This table presents data for (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole to illustrate the type of information gained from computational NLO studies, as direct data for the title compound is not available.

| Property | Computational Method | Calculated Value | Unit | Source |

| First Hyperpolarizability (βHRS) | MP2/6-311+G(d) | 40 x 10⁻³⁰ | cm⁵/esu | nih.gov |

| Two-Photon Absorption (2PA) Cross-Section | Z-scan (Experimental) | 67 | GM | nih.gov |

Structure-Reactivity and Structure-Property Relationships Derived from Computational Models

Computational models are invaluable for elucidating the relationship between a molecule's three-dimensional structure and its inherent reactivity and physical properties. researchgate.net For pyrazole derivatives, DFT calculations are routinely used to explore these relationships by computing various molecular descriptors. researchgate.netresearchgate.net

Key insights into reactivity can be derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. encyclopedia.pub In a study of naphtho[2,1-e]pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazines, DFT calculations showed that HOMO orbitals were primarily located on the heterocyclic skeleton, while LUMO orbitals were similarly distributed, indicating the regions most involved in electronic transitions. mdpi.com

For the title compound, the electron-withdrawing nature of the difluorobenzyl group and the iodine atom is expected to influence the electronic landscape of the pyrazole ring. The nature of substituents plays a significant role in the reactivity of the pyrazole system. encyclopedia.pubnih.gov DFT calculations on the parent 4-iodo-1H-pyrazole provide foundational data. A comparative study of 4-halogenated-1H-pyrazoles revealed trends in their spectroscopic and structural properties that were rationalized through DFT calculations. semanticscholar.orgmdpi.com For example, the calculated dipole moment for 4-iodo-1H-pyrazole was found to be greater than 2.5 Debye, which correlated with the formation of a catemeric (chain-like) hydrogen-bonding motif in the solid state, in contrast to the trimeric structures formed by its chloro and bromo analogs which had lower dipole moments. semanticscholar.org

The calculated ¹H NMR chemical shifts for the N-H proton in 4-halogenated pyrazoles showed a downfield shift with decreasing halogen electronegativity, a trend that was largely confirmed by experimental data. mdpi.com This demonstrates the power of computational models to predict spectroscopic properties based on subtle electronic changes imparted by substituents.

Table 2: Selected Theoretical Data for 4-Iodo-1H-pyrazole (as a core structure) Data calculated via DFT, providing a baseline for understanding the electronic properties of the core pyrazole moiety in the title compound.

| Property | Calculated Value | Unit | Source |

| Dipole Moment | > 2.5 | Debye | semanticscholar.org |

| ¹H NMR Shift (N-H) | 10.00 | ppm | mdpi.com |

| ¹H NMR Shift (C3/C5-H) | 7.64 | ppm | mdpi.com |

Reactivity and Chemical Transformations of 1 2,5 Difluorobenzyl 4 Iodo 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org Generally, in pyrazoles, the C4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. nih.gov However, in the case of 1-(2,5-difluorobenzyl)-4-iodo-1H-pyrazole, the C4 position is already occupied by an iodine atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org For this compound, any further electrophilic substitution would likely require harsh reaction conditions, and the regiochemical outcome would be influenced by the combined directing effects of the existing substituents.

Nucleophilic Substitution Reactions Involving the Iodo Group

The carbon-iodine bond in this compound is a key site for nucleophilic substitution reactions. While classical SNAr reactions are not typical for electron-rich pyrazoles, the iodo group serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. These reactions proceed via a catalytic cycle that involves oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation and reductive elimination. wikipedia.orgorganic-chemistry.org

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl > F. wikipedia.org Thus, the iodo substituent in the target molecule makes it a highly suitable substrate for a variety of cross-coupling reactions.

Role of the Iodo Substituent in Facilitating Further Synthetic Transformations

The iodo substituent at the C4 position is a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This makes this compound a valuable intermediate in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 4-iodopyrazole (B32481) with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgyoutube.com This is a widely used method for the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-iodopyrazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgresearchgate.net It is a powerful tool for the synthesis of substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the 4-iodopyrazole and an amine. wikipedia.orgorganic-chemistry.orgcapes.gov.brnih.gov This reaction is instrumental in the synthesis of N-aryl and N-heteroaryl amines.

CuI-Catalyzed Coupling Reactions: 4-Iodopyrazoles can also undergo copper-catalyzed coupling reactions with alcohols to form 4-alkoxypyrazoles. mdpi.comsemanticscholar.org

Below is an interactive data table summarizing typical conditions for these transformations on analogous 4-iodopyrazole substrates.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 70-95 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65-90 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/ligand | NaOtBu | Toluene | 60-85 |

| CuI-Catalyzed O-Arylation | Alcohol | CuI/ligand | Cs₂CO₃ | Dioxane | 50-80 |

Influence of the 2,5-Difluorobenzyl Moiety on Reactivity and Regioselectivity

The 2,5-difluorobenzyl group attached to the N1 position of the pyrazole ring exerts both electronic and steric effects on the reactivity of the molecule.

Electronic Effects: The two fluorine atoms on the benzyl (B1604629) ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect reduces the electron density of the pyrazole ring, making it less nucleophilic. Consequently, the ring is deactivated towards electrophilic attack. This deactivation can also influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

Steric Effects: The benzyl group, particularly with substituents at the 2- and 5-positions, is sterically demanding. This steric hindrance can influence the approach of reagents to the pyrazole ring, potentially affecting the regioselectivity of reactions. For instance, in reactions where multiple sites are available for attack, the bulky 2,5-difluorobenzyl group may direct incoming reagents to the less hindered positions.

Tautomeric Considerations of the Pyrazole Core and Their Implications for Reactivity

Tautomerism is a key feature of unsubstituted or N-H pyrazoles, where a proton can move between the two nitrogen atoms (N1 and N2), leading to different tautomeric forms. nih.govencyclopedia.pubfu-berlin.deresearchgate.net This phenomenon can significantly influence their reactivity and the regiochemical outcome of substitution reactions.

However, in this compound, the nitrogen at the N1 position is substituted with a 2,5-difluorobenzyl group. This substitution "fixes" the pyrazole ring, preventing the annular tautomerism that is characteristic of N-unsubstituted pyrazoles. nih.govresearchgate.net As a result, tautomeric equilibria are not a consideration when discussing the reactivity of this specific compound. The absence of tautomerism simplifies its reactivity profile, leading to more predictable outcomes in chemical transformations.

Applications and Derivatization in Organic Chemical Synthesis

Role as a Key Building Block for the Synthesis of Complex Heterocyclic Systems

The 4-iodopyrazole (B32481) moiety is a cornerstone for the synthesis of more intricate heterocyclic systems. nih.govresearchgate.net The carbon-iodine bond at the C-4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, thereby constructing complex molecules with potential applications in medicinal chemistry and materials science. arkat-usa.org

Key coupling reactions that exemplify the utility of 4-iodopyrazoles include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 4-iodopyrazole with a boronic acid or ester. This is a standard method for introducing aryl or heteroaryl groups. nih.gov

Sonogashira Coupling: This reaction facilitates the creation of a carbon-carbon bond between the 4-iodopyrazole and a terminal alkyne, yielding phenylethynyl-functionalized pyrazoles. nih.govarkat-usa.org

Heck Coupling: This reaction can be used to introduce alkenyl substituents at the C-4 position.

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing various amine functionalities.

The 2,5-difluorobenzyl group at the N-1 position can influence the compound's solubility, electronic properties, and biological activity, making the resulting complex systems particularly interesting for pharmaceutical research. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.

Scaffold for Chemical Diversification via Functional Group Interconversions at the C-4 Position

The iodine atom at the C-4 position of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole serves as a versatile functional handle that can be transformed into a wide array of other functional groups. This capacity for functional group interconversion (FGI) makes the compound an excellent scaffold for chemical diversification, allowing for the systematic modification of its structure to explore structure-activity relationships (SAR).

Examples of such transformations starting from the C-4 iodo position include:

Lithiation and Quenching: The iodo group can be exchanged with lithium using organolithium reagents (e.g., n-BuLi). The resulting lithiated pyrazole (B372694) is a potent nucleophile that can react with various electrophiles to introduce groups such as aldehydes, carboxylates, or alkyl chains.

Stille Coupling: This reaction uses organostannanes to introduce alkyl, alkenyl, or aryl groups.

Cyanation: The iodo group can be displaced by a cyanide group, providing a precursor for carboxylic acids, amides, or tetrazoles. mdpi.com

These transformations allow chemists to fine-tune the properties of the molecule, which is a critical process in the development of new therapeutic agents and functional materials. The ability to easily diversify the scaffold is a key advantage in generating libraries of related compounds for screening. libretexts.org

Table 1: Representative Functional Group Interconversions at the C-4 Position of Iodopyrazoles This table illustrates general transformations applicable to the 4-iodopyrazole scaffold.

| Starting Material | Reagents and Conditions | Product Functional Group | Reaction Type |

|---|---|---|---|

| 4-Iodopyrazole | Arylboronic acid, Pd catalyst, Base | Aryl | Suzuki-Miyaura Coupling |

| 4-Iodopyrazole | Terminal alkyne, Pd/Cu catalysts, Base | Alkynyl | Sonogashira Coupling |

| 4-Iodopyrazole | n-BuLi, then DMF | Aldehyde (-CHO) | Halogen-Metal Exchange |

| 4-Iodopyrazole | Alkene, Pd catalyst, Base | Alkenyl | Heck Coupling |

| 4-Iodopyrazole | Amine, Pd catalyst, Base | Amino | Buchwald-Hartwig Amination |

Precursor for Pyrazole-Fused Heterocycles through Cyclization Reactions

The 4-iodopyrazole scaffold is not only a platform for simple substitution but also a precursor for the synthesis of more complex, fused heterocyclic systems. arkat-usa.org By introducing appropriate functional groups at the C-4 and C-5 or C-3 positions, intramolecular cyclization reactions can be initiated to form bicyclic or polycyclic structures containing the pyrazole ring.

For instance, a Sonogashira coupling at the C-4 position can introduce an alkyne. If a suitable functional group, such as an amino or hydroxyl group, is present at the C-5 position or on the N-1 substituent, a subsequent cyclization can lead to the formation of pyrazolo-fused systems like pyrazolopyridines, pyrazolopyrimidines, or pyrazolodiazepines. semanticscholar.orgnih.gov These fused heterocycles are of great interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity interactions with biological targets. sci-hub.se The synthesis of such systems often relies on the strategic placement of reactive handles on the initial pyrazole ring. semanticscholar.org

Utilization in the Construction of Scaffold Libraries for Research Purposes

In modern drug discovery and materials science, the generation of compound libraries is essential for identifying new lead compounds. nih.gov this compound is an ideal starting material for the construction of scaffold libraries due to the reliable and high-yielding nature of the cross-coupling reactions at the C-4 iodo position.

By employing parallel synthesis techniques, the 4-iodopyrazole core can be reacted with a diverse set of building blocks (e.g., a collection of boronic acids or alkynes) to rapidly generate a large library of structurally related but distinct pyrazole derivatives. Each compound in the library retains the core 1-(2,5-difluorobenzyl)pyrazole scaffold but features a unique substituent at the C-4 position. These libraries can then be screened for biological activity, leading to the identification of hits for further optimization. The pyrazole motif is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, which further enhances the value of such libraries. nih.govnih.gov

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies of Pyrazole Analogues Excluding Clinical Data

Molecular Modeling and Docking Studies with Protein Targets

Computational techniques such as molecular docking and molecular dynamics are essential tools in modern drug discovery, providing insights into how ligands like pyrazole (B372694) derivatives may interact with their biological targets at a molecular level. chemmethod.comnih.gov These methods are used to predict binding modes, estimate binding affinities, and guide the design of more potent and selective inhibitors.

Molecular docking studies of various pyrazole analogues reveal common interaction patterns with protein targets, particularly kinases and other enzymes. The pyrazole ring itself is often a key pharmacophoric element. nih.gov

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are effective hydrogen bond acceptors and donors. For instance, in studies of pyrazole-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), the pyrazole scaffold was shown to form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. chemmethod.comchemmethod.com Similarly, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the N1-H of the pyrazole ring can form a hydrogen bond with the side chain of a glutamate (B1630785) residue (Glu885) in the active site. nih.gov

Hydrophobic and Pi-Interactions: The substituted benzyl (B1604629) group, such as the 2,5-difluorobenzyl moiety, is critical for establishing hydrophobic and pi-stacking interactions. In inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, the benzyl group occupies a hydrophobic pocket. nih.govnih.gov The difluoro-phenyl moiety of some pyrazolone (B3327878) derivatives has been observed to form stacking interactions with residues like valine and glycine (B1666218) in the VEGFR2 active site. nih.gov The pyrazole ring itself can also participate in pi-pi stacking interactions with aromatic residues like tyrosine, as seen in the binding of a pyrazole-containing inhibitor to the PD-L1 protein. acs.org The 4-iodo substituent can further contribute to binding through halogen bonding, an interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site on the protein.

A summary of representative pyrazole-protein interactions is provided in the table below.

| Protein Target | Pyrazole Ligand Type | Key Interacting Residues | Type of Interaction | Reference |

| CDK8 | Pyrazole-based inhibitors | Hinge Region | Hydrogen Bonding | chemmethod.com, chemmethod.com |

| VEGFR-2 | Pyrazolone derivative | Glu885, Cys919, Val916 | Hydrogen Bonding, Pi-Stacking | nih.gov |

| PD-L1 | 4-Arylindoline pyrazole | Tyr56, Asp122, Ala121 | Pi-Pi, Pi-Anion, Hydrophobic | acs.org |

| Human TMK | Phenolic pyrazole derivative | Arg150, Phe42, Phe72 | Hydrogen Bonding, Hydrophobic | researchgate.net |

| RIP1 Kinase | 1-Benzyl-1H-pyrazole | (Not specified) | Hydrophobic | nih.gov |

Computational models are widely used to predict the binding affinity of a ligand for its target, often expressed as a docking score or a calculated binding free energy (ΔG). mdpi.comnih.gov For pyrazole derivatives, docking scores have been used to rank potential inhibitors and prioritize them for synthesis and biological testing. For example, in a study on pyrazole derivatives of usnic acid targeting PPARγ, docking scores ranged from -7.6 to -9.2 kcal/mol for the most promising compounds. nih.govcore.ac.ukresearchgate.net

More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) provide a more refined estimation of binding free energy. researchgate.net For a pyrazole-carboxamide inhibitor of carbonic anhydrase, MM-GBSA calculations yielded binding free energies (ΔG_Bind) that correlated well with experimental inhibitory activity. nih.gov These studies can also predict conformational changes in the protein upon ligand binding, although this is more accurately assessed through molecular dynamics simulations. nih.gov Such simulations can reveal the stability of the ligand-protein complex and the persistence of key interactions over time. nih.govnih.gov

Virtual screening is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. chemmethod.com This approach can also be used in reverse, where a compound like 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole could be docked against a panel of known protein structures to identify potential biological targets. High-Throughput Virtual Screening (HTVS) has been successfully employed to identify novel pyrazole-based inhibitors for targets like CDK8, demonstrating the efficiency of this method in accelerating drug discovery. chemmethod.comchemmethod.com In one such study, over 12,000 pyrazole compounds were screened computationally to identify a handful of promising hits. chemmethod.comchemmethod.com

Design Principles for Pyrazole-Based Scaffolds in Ligand Discovery

The pyrazole core is considered a "privileged scaffold" in drug discovery due to its favorable properties and versatile chemical nature. nih.govnih.gov Several design principles guide its use:

Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions (N1, C3, C4, and C5), allowing for the systematic exploration of chemical space to optimize biological activity and physicochemical properties. mdpi.commdpi.com

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic rings, such as imidazole (B134444) or thiazole. acs.org This substitution can lead to improved potency, selectivity, or pharmacokinetic profiles while maintaining key binding interactions.

Conformational Control: The pyrazole ring can act as a rigid linker between different pharmacophoric groups, holding them in the optimal conformation for binding to a target protein. nih.gov The N1-benzyl group, for instance, projects a substituent into a specific region of the binding site.

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can contribute to a longer duration of action in the body. nih.gov

Impact of Fluorination on Molecular Recognition, Target Interactions, and Pharmacological Profiles

The introduction of fluorine atoms into a drug candidate is a common strategy in medicinal chemistry to enhance its pharmacological profile. tandfonline.com The 2,5-difluorobenzyl group in this compound is expected to confer several advantages:

Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in unique non-covalent interactions, such as C-F···H-C hydrogen bonds and interactions with amide groups in the protein backbone. These interactions can significantly increase binding affinity. nih.govresearchgate.net

Modulation of Physicochemical Properties: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. nih.gov

Improved Metabolic Stability: The carbon-fluorine bond is very strong. Placing fluorine atoms at positions susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block these metabolic pathways, increasing the drug's half-life. tandfonline.com

The table below summarizes the effects of fluorination on pyrazole-like compounds from various studies.

| Compound Class | Effect of Fluorination | Observation | Reference |

| Thrombin Inhibitors | Enhanced Binding Affinity | Fluorinated pyrazoles showed up to 5-fold stronger binding than non-fluorinated analogues due to C-F•••C=O interactions. | nih.gov |

| Quinolone Antibacterials | Improved Potency | Strategic placement of fluorine improved interaction with the target enzyme, DNA gyrase. | tandfonline.com |

| General Drug Candidates | Increased Metabolic Stability | Blocking of metabolic hotspots by fluorine leads to improved pharmacokinetic profiles. | nih.gov, tandfonline.com |

| HCV Inhibitors | Enhanced Antiviral Activity | A fluorinated pyrazole analogue showed 5- to 9-fold better activity against the HCV replicon system compared to non-fluorinated azetidine (B1206935) analogues. | nih.gov |

Structure-Activity Relationships (SAR) of Halogenated and Benzylated Pyrazoles

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. The SAR for halogenated and benzylated pyrazoles provides a framework for understanding the potential activity of this compound.

Halogenation at C4: The C4 position of the pyrazole ring is often substituted with halogens (I, Br, Cl). nih.govresearchgate.net The 4-iodo substituent is particularly notable as it can act as a halogen bond donor, potentially forming a strong, directional interaction with an electron-rich atom (like oxygen or sulfur) in the protein's binding site. This can significantly enhance potency. The size and lipophilicity of the halogen at this position are key determinants of activity.

N1-Benzylation: The N1 position is frequently substituted with a benzyl group, which often inserts into a hydrophobic pocket of the target protein. nih.gov The substitution pattern on the benzyl ring is critical. For RIP1 kinase inhibitors, di-chloro substitution on the benzyl ring was found to be important for potency. nih.gov For the specific compound , the 2,5-difluoro substitution pattern is designed to optimize interactions within such a hydrophobic pocket, potentially through favorable contacts with nonpolar residues and specific fluorine-protein interactions.

Combined Effects: In a series of NAAA inhibitors, the combination of a substituted pyrazole ring and a specific linker to another moiety was crucial for activity. The dimethyl-pyrazole was found to be optimal, and when combined with a sulfone linker to a benzyl group, potent inhibitors were identified. acs.org This highlights the synergistic effect of substitutions at different positions on the pyrazole scaffold.

The following table provides a general summary of SAR trends for pyrazole derivatives.

| Position on Pyrazole Scaffold | Substituent Type | General Impact on Activity | Reference |

| N1 | Benzyl, Substituted Benzyl | Interacts with hydrophobic pockets; substitutions modulate potency and selectivity. | nih.gov, acs.org |

| C3 | Phenyl, Alkyl | Influences binding affinity; can be a key point for interaction or for tuning physical properties. | nih.gov |

| C4 | Halogen (I, Br, Cl), Phenyl | Halogens can form halogen bonds; bulky groups can provide additional interactions or cause steric clashes. | nih.gov, nih.gov |

| C5 | Phenyl, Alkyl | Affects overall shape and interaction with the target; can be modified to improve selectivity. | nih.gov, acs.org |

Influence of Positional Isomerism of Fluorine Atoms on Activity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The specific placement of fluorine atoms on the benzyl ring of N-benzyl pyrazole analogues is a critical factor that dictates their biological effects. The 2,5-difluoro pattern is not arbitrary; it creates a unique electronic and conformational profile. Shifting the fluorine atoms to other positions, such as a 2,4- or 3,5-difluoro arrangement, can significantly alter the compound's activity by changing the molecule's electrostatic potential and how it fits into a target protein's binding pocket. frontiersin.org

For instance, studies on various kinase inhibitors have shown that the precise location of fluorine atoms can be the difference between a potent and an inactive compound. A fluorine atom at the 2-position can form crucial hydrogen bonds with the hinge region of a kinase, while a second fluorine at the 5-position can modulate the pKa of the pyrazole ring and optimize hydrophobic interactions. Research on 6-fluoroindazole derivatives, which are structurally related to pyrazoles, demonstrated that a fluorine at the C6 position significantly enhanced inhibitory potency against ROCK1 kinase compared to a fluorine at the C4 position. nih.gov This highlights that the specific isomeric substitution pattern is key to achieving desired biological activity.

Role of the Iodo Group as a Pharmacophore or a Handle for Further Derivatization

The iodine atom at the C4 position of the pyrazole ring is a feature of significant strategic importance, serving a dual purpose.

As a Pharmacophore: The iodo group can act as a key pharmacophoric element. Its large size and lipophilicity allow it to occupy hydrophobic pockets within a protein's active site, contributing to binding affinity. acs.org More specifically, the iodine atom is an effective halogen bond donor. Halogen bonding is a directional, non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a Lewis base, such as the backbone carbonyl of an amino acid residue. This interaction can be a powerful contributor to ligand-target binding and specificity.

As a Synthetic Handle: The carbon-iodine bond at the 4-position of the pyrazole ring is a versatile anchor point for further chemical modification. rsc.org This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Stille reactions. rsc.orgresearchgate.netarkat-usa.org This allows medicinal chemists to readily introduce a diverse range of substituents at this position, enabling the systematic exploration of the surrounding chemical space to refine a compound's properties, such as potency, selectivity, or pharmacokinetic profile. researchgate.netrsc.org

Contribution of the Difluorobenzyl Moiety to Ligand-Target Specificity

The 1-position of the pyrazole ring is frequently substituted to explore interactions with specific regions of a biological target. The 2,5-difluorobenzyl group is a carefully selected moiety that contributes significantly to ligand-target specificity. acs.org This group is designed to fit into a particular pocket of a target protein, and its orientation, governed by the substitution pattern, is critical for high-affinity binding.

Computational Approaches to Guide Medicinal Chemistry Efforts (e.g., QSAR, Pharmacophore Modeling)

Computational chemistry has become an essential tool in modern drug discovery, allowing for the rational design and optimization of lead compounds, thereby saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. shd-pub.org.rstandfonline.com For pyrazole analogues, 2D- and 3D-QSAR models are developed to predict the activity of novel, unsynthesized compounds. shd-pub.org.rsacs.org These models use calculated molecular descriptors that quantify properties like steric bulk, lipophilicity (logP), and electronic effects of different substituents. shd-pub.org.rstandfonline.com For a series of pyrazole derivatives, a QSAR model might reveal that bulky, electron-withdrawing groups at a certain position enhance inhibitory activity, providing a clear roadmap for future synthesis. tandfonline.comtandfonline.com

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the key molecular features necessary for a molecule to be recognized by a specific biological target. nih.govnih.gov These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.govnih.gov For a compound like this compound, a pharmacophore model would likely define the spatial arrangement of:

A hydrophobic/halogen bond donor feature for the iodo group.

A hydrophobic aromatic feature for the benzyl ring.

Hydrogen bond acceptor features for the pyrazole nitrogens and potentially the fluorine atoms. nih.gov

This model serves as a 3D query to screen large virtual databases for structurally diverse compounds that match the pharmacophore, potentially identifying novel chemical scaffolds with the desired biological activity. nih.govnih.gov It also provides crucial insights into the ligand-receptor interactions that drive binding. acs.orgacs.org

常见问题

Q. What are the optimal synthetic routes for 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, including halogenation, benzylation, and cross-coupling. Key steps include:

- Halogenation : Introducing iodine at the 4-position of the pyrazole core using iodine sources (e.g., ) under controlled conditions.

- Benzylation : Coupling the 2,5-difluorobenzyl group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) significantly affect yield. For example, using Pd(PPh) in THF at 60–80°C improves coupling efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) enhances purity (>95%) .

Q. Key Reaction Parameters :

| Step | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Iodination | , | 0–25°C | 60–75% |

| Benzylation | Pd(PPh), THF | 60–80°C | 70–85% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : , , and NMR confirm substitution patterns. The iodine atom’s electron-withdrawing effect deshields adjacent protons (δ 7.8–8.2 ppm for pyrazole protons) .

- X-ray Crystallography : Resolves stereochemistry and dihedral angles between aromatic rings. For analogs, dihedral angles between pyrazole and fluorophenyl groups range from 11.5° to 77.7°, influencing molecular packing .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~349.08 g/mol) and isotopic patterns (iodine’s ) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom serves as a leaving group in Pd-catalyzed reactions (e.g., Heck, Sonogashira). Its reactivity is enhanced by electron-withdrawing fluorine substituents on the benzyl group, which polarize the C–I bond. For example:

- Suzuki-Miyaura Coupling : Replace iodine with aryl/heteroaryl boronic acids using Pd(OAc)/SPhos in /DME at 80°C .

- Challenges : Steric hindrance from the 2,5-difluorobenzyl group may reduce coupling efficiency. Optimize by using bulky ligands (XPhos) or microwave-assisted heating .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s fluorinated aromatic and iodine motifs .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.

- Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Compare with known inhibitors (e.g., Gefitinib for EGFR) and assess IC values.

Q. What computational methods predict the compound’s binding interactions with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. The iodine atom may form halogen bonds with backbone carbonyls (e.g., Leu694 in EGFR) .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G**) to assess charge distribution. The 2,5-difluorobenzyl group’s electron-withdrawing effect increases electrophilicity at the pyrazole ring .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects : Variable-temperature NMR (e.g., 298–338 K) identifies conformational exchange. For example, restricted rotation of the benzyl group may split peaks at lower temperatures .

- Crystallographic Validation : Compare experimental NMR shifts with those derived from X-ray structures (Mercury software) .

Q. What strategies enable comparative studies with structural analogs to establish SAR?

- Analog Synthesis : Replace iodine with Br/Cl or modify benzyl substituents (e.g., 3,4-difluoro vs. 2,5-difluoro).

- Activity Profiling : Test analogs against kinase panels and correlate substituent effects with IC. For example, iodine’s van der Waals radius (~1.98 Å) may improve steric complementarity vs. smaller halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。